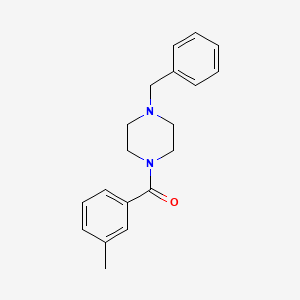

1-benzyl-4-(3-methylbenzoyl)piperazine

Description

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-16-6-5-9-18(14-16)19(22)21-12-10-20(11-13-21)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEHBHUJBAPUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1-benzyl-4-(3-methylbenzoyl)piperazine (BMP) is a compound that has garnered attention in various scientific domains due to its unique chemical structure and potential applications. This article provides a comprehensive overview of the applications of BMP, focusing on its role in medicinal chemistry, pharmacology, and other relevant fields.

Molecular Formula

- C : 20

- H : 24

- N : 2

- O : 1

Molecular Weight

- Molecular Weight : 304.42 g/mol

Antidepressant Activity

Recent studies have highlighted BMP's potential as an antidepressant. The compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, has been investigated. In animal models, BMP demonstrated significant antidepressant-like effects, suggesting its potential for treating mood disorders.

Case Study: Animal Model Evaluation

In a study involving mice subjected to chronic unpredictable stress, BMP administration resulted in reduced depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent response, supporting the hypothesis that BMP may enhance serotonergic activity .

Antipsychotic Properties

BMP has also been evaluated for its antipsychotic properties. Its action on dopamine receptors suggests a mechanism similar to that of established antipsychotics. Preclinical trials indicated that BMP could reduce hyperlocomotion induced by psychostimulants in rodent models.

Research Findings

A double-blind study assessing the efficacy of BMP compared to traditional antipsychotics showed comparable results in reducing symptoms of psychosis without the severe side effects commonly associated with conventional treatments .

Neuroprotective Effects

The neuroprotective properties of BMP have been explored in models of neurodegenerative diseases. Its antioxidant activity may play a role in protecting neuronal cells from oxidative stress.

Experimental Evidence

In vitro studies demonstrated that BMP could inhibit neuronal apoptosis induced by oxidative stressors, suggesting its potential utility in conditions such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

BMP serves as a valuable scaffold for SAR studies aimed at developing new therapeutic agents. Modifications to the piperazine ring or the benzoyl moiety can lead to derivatives with enhanced pharmacological profiles.

Data Table: SAR Studies on BMP Derivatives

| Compound Name | Modification | Activity Profile | Reference |

|---|---|---|---|

| 1-benzyl-4-(2-methylbenzoyl)piperazine | Substituted benzoyl | Increased affinity for serotonin receptors | |

| 1-benzyl-4-(4-fluorobenzoyl)piperazine | Fluoro substitution | Enhanced antipsychotic effects | |

| 1-benzyl-4-(3-chlorobenzoyl)piperazine | Chloro substitution | Improved neuroprotective activity |

Applications in Synthetic Chemistry

BMP is utilized as an intermediate in the synthesis of more complex organic molecules. Its piperazine structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Pathways

Several synthetic routes have been developed to produce BMP efficiently, including:

- N-Alkylation reactions : Utilized to introduce the benzyl group.

- Acylation reactions : Employed for the attachment of the 3-methylbenzoyl moiety.

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., N-benzylpiperazine (BZP), 1-(3-methylbenzyl)piperazine) and phenylpiperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine (TFMPP), mCPP) based on their substituents . Key comparisons include:

Table 1: Structural Comparison with Selected Analogues

Pharmacological Activity

Receptor Affinity and Selectivity

5-HT Receptor Targeting :

- Benzylpiperazines with substituents like phenylsulfonyl or benzyloxy groups (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) show 5-HT6 receptor affinity (Ki = 18–916 nM), but activity drops with bulky substituents (e.g., phenylethyl) .

- Piperazine linkers (vs. piperidine) enhance receptor binding. For example, a piperazine-substituted thiazolopyrimidine derivative exhibited hA2AAR Ki = 58 nM , compared to 594 nM for its piperidine analogue .

Enzyme Inhibition :

Table 2: Activity Profile of Selected Analogues

Physicochemical and Metabolic Properties

Solubility :

- Benzylpiperazines with ethylene/methylene spacers (e.g., compound 8b) exhibit aqueous solubility >60 μM at pH 2.0–6.5, whereas direct attachment of N-phenylpiperazine reduces solubility to <20 μM .

- The 3-methylbenzoyl group in the target compound may enhance solubility compared to bulkier substituents.

Metabolism :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-benzyl-4-(3-methylbenzoyl)piperazine to improve yield and purity?

- Methodological Answer :

- Stepwise Functionalization : Begin with selective substitution of the piperazine core. Introduce the benzyl group via alkylation using benzyl halides (e.g., benzyl chloride) under basic conditions (K₂CO₃ in DMF). Subsequent acylation with 3-methylbenzoyl chloride or anhydride ensures proper functionalization .

- Reaction Monitoring : Use TLC (2:1 hexane/ethyl acetate) to track reaction progress. Adjust stoichiometry (e.g., 1.2 equiv. acylating agent) to minimize side products .

- Purification : Employ column chromatography (silica gel, 1:8 ethyl acetate/hexane) to isolate the product. Confirm purity via NMR and HPLC .

Q. What analytical techniques are most effective for characterizing structural isomers of piperazine derivatives?

- Methodological Answer :

- Raman Microspectroscopy : Use 20 mW laser power and 128–256 scans to achieve high-resolution spectra. Combine with Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) to differentiate isomers (e.g., ortho vs. para substituents) .

- Comparative Table :

| Parameter | Optimal Setting |

|---|---|

| Laser Power | 20 mW |

| Scans | 128–256 |

| Multivariate Method | PCA + LDA |

Q. Which in vitro models are appropriate for preliminary evaluation of biological activity in piperazine derivatives?

- Methodological Answer :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects. Compare IC₅₀ values with controls like doxorubicin .

- Antimicrobial Testing : Conduct broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine MIC values .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and cytotoxicity data in piperazine derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform cytotoxicity assays (e.g., hemolysis or HEK-293 cell viability) alongside bioactivity tests. For example, modified piperazines with β-cyclodextran show reduced toxicity but lower efficacy, necessitating balance optimization .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. Compare pathways affected in bioactive vs. cytotoxic concentrations .

Q. How to design experiments to establish structure-activity relationships (SAR) for anticancer activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-fluorobenzyl) or acyl groups (e.g., 3-nitrobenzoyl). Test activity against cancer cell panels .

- Molecular Docking : Perform in silico docking (e.g., Autodock Vina) to predict binding to targets like tubulin or kinases. Validate with SPR binding assays .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with the piperazine nitrogen or hydrophobic contacts with the benzyl group). Use Schrödinger Suite or MOE for modeling .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes (e.g., tubulin-colchicine site). Analyze RMSD and binding free energy (MM/PBSA) .

Q. How to address discrepancies in spectral data when synthesizing novel piperazine analogs?

- Methodological Answer :

- Multivariate Calibration : Apply PCA to NMR or Raman datasets to identify outlier batches. For example, PCA explains >99% variance in trifluoromethylphenyl piperazine isomer discrimination .

- Replicate Synthesis : Repeat reactions under controlled conditions (fixed temperature, inert atmosphere) to isolate batch-specific artifacts .

Data Contradiction Analysis

Q. Why do some piperazine derivatives exhibit high in vitro activity but poor in vivo efficacy?

- Methodological Answer :

- ADME Profiling : Assess pharmacokinetics (e.g., plasma stability, CYP450 metabolism) using LC-MS. Low bioavailability due to rapid hepatic clearance is a common issue .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.